![molecular formula C18H20N2O3 B269260 N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B269260.png)
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide, also known as ML277, is a small molecule compound that has gained attention for its potential therapeutic applications. This compound has been studied extensively in recent years due to its ability to selectively activate the KCNQ1 potassium channel, which is implicated in various physiological processes.
Wirkmechanismus
The mechanism of action of N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide involves the selective activation of the KCNQ1 potassium channel. This channel is involved in regulating the electrical activity of cells, and its activation can lead to hyperpolarization of the cell membrane. This hyperpolarization can reduce the excitability of cells, which can be beneficial in various diseases.
Biochemical and Physiological Effects:
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide has been found to have various biochemical and physiological effects. The compound has been shown to selectively activate the KCNQ1 potassium channel, which can lead to hyperpolarization of the cell membrane. This can reduce the excitability of cells, which can be beneficial in diseases that involve abnormal electrical activity in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide is its selective activation of the KCNQ1 potassium channel. This makes it a potential candidate for the treatment of diseases that involve abnormal electrical activity in cells. However, one of the limitations of N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide is its limited solubility in water, which can make it difficult to use in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide. One area of research is the development of more potent and selective KCNQ1 activators. Another area of research is the investigation of the therapeutic potential of N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide in various diseases, including epilepsy, cardiac arrhythmia, and cancer. Additionally, further studies are needed to investigate the long-term effects of N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide and its potential side effects.
Synthesemethoden
The synthesis of N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide involves a multi-step process that includes the condensation of 2-methoxybenzoyl chloride with N-isopropylcarbodiimide to form the intermediate compound. This is followed by the reaction of the intermediate with N-isopropylamine to form the final product, N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, cardiac arrhythmia, and cancer. The compound has been found to selectively activate the KCNQ1 potassium channel, which is involved in regulating the electrical activity of cells. This makes it a potential candidate for the treatment of diseases that involve abnormal electrical activity in cells.
Eigenschaften
Produktname |
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide |
---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-methoxy-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)19-17(21)13-7-6-8-14(11-13)20-18(22)15-9-4-5-10-16(15)23-3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
AHTDYIPYXVLSCS-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
Kanonische SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.